molecular formula C24H29NO7 B12511835 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate

Cat. No.: B12511835
M. Wt: 443.5 g/mol
InChI Key: NMBGBVUJSPZRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amines in organic synthesis. The compound’s structure includes a fluorenyl ring system, a methoxycarbonyl group, and a pentanoic acid moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amide or ester bonds .

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be selectively removed using mild acidic conditions, such as treatment with piperidine. This allows for the stepwise assembly of peptides by sequentially adding amino acids and removing the Fmoc group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate apart is its specific structure, which provides unique reactivity and stability under various conditions. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBGBVUJSPZRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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